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Compound of Interest

Compound Name:
2,2-Dimethoxy-6-

azaspiro[3.4]octane

CAS No.: 2092515-39-2

Cat. No.: B1480312 Get Quote

An In-Depth Technical Guide to 2,2-dimethoxy-6-azaspiro[3.4]octane

For Researchers, Scientists, and Drug Development Professionals

Abstract
This guide provides a comprehensive technical overview of 2,2-dimethoxy-6-
azaspiro[3.4]octane, a novel spirocyclic scaffold with significant potential in medicinal

chemistry. The inherent three-dimensional and conformationally restricted nature of the

azaspiro[3.4]octane core offers a compelling alternative to traditional, often "flat," molecular

architectures in drug design. This document elucidates the molecule's structural and

physicochemical properties, proposes a robust synthetic pathway grounded in established

chemical transformations, and explores its potential as a versatile building block for the creation

of diverse chemical libraries. The Simplified Molecular-Input Line-Entry System (SMILES) code

for this compound is COC1(CC2(C1)CCNC2)OC[1].

Introduction: The Rise of Spirocyclic Scaffolds in
Drug Discovery
Modern drug discovery is increasingly focused on moving beyond "flatland"—the two-

dimensional space often occupied by aromatic and heteroaromatic ring systems. Spirocyclic
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scaffolds, which feature two rings sharing a single carbon atom, are at the forefront of this

movement. Their unique three-dimensional topologies provide several advantages:

Enhanced Target Selectivity: The rigid, well-defined spatial arrangement of substituents on a

spirocyclic core can lead to more precise interactions with biological targets, improving

selectivity and reducing off-target effects.

Improved Physicochemical Properties: Incorporating spirocenters can increase the fraction

of sp³-hybridized carbons (Fsp³), which often correlates with improved solubility, metabolic

stability, and reduced toxicity compared to their flat aromatic counterparts.[2]

Novel Chemical Space: Azaspiro[3.4]octanes represent an under-explored area of chemical

space, offering opportunities for developing novel intellectual property.[2][3]

2,2-dimethoxy-6-azaspiro[3.4]octane is a particularly noteworthy example. It combines the

desirable 3D geometry of the spiro[3.4]octane core with a strategically placed secondary amine

for further functionalization and a protected ketone (as a dimethyl ketal) that can be unmasked

for subsequent chemical elaboration. These features make it a multifunctional module for

building diverse and complex molecules.[3]

Physicochemical and Structural Properties
The structural and computed physicochemical properties of 2,2-dimethoxy-6-
azaspiro[3.4]octane are summarized below. These parameters are critical for assessing its

drug-likeness and potential pharmacokinetic behavior.
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Property Value Source

Molecular Formula C₉H₁₇NO₂ PubChemLite[1]

Molecular Weight 171.24 g/mol PubChemLite[1]

SMILES COC1(CC2(C1)CCNC2)OC PubChemLite[1]

InChIKey
DOIQAESWQCGFLE-

UHFFFAOYSA-N
PubChemLite[1]

XLogP (predicted) 0.2 PubChemLite[1]

Monoisotopic Mass 171.12593 Da PubChemLite[1]

Synthesis and Mechanistic Rationale
While a specific, documented synthesis for 2,2-dimethoxy-6-azaspiro[3.4]octane is not

readily available in the literature, a logical and scalable synthetic route can be devised based

on established methodologies for constructing the parent 2-azaspiro[3.4]octane scaffold.[4][5]

The proposed pathway involves the protection of the key nitrogen atom, followed by

functionalization of the cyclopentane ring and subsequent deprotection.

Proposed Synthetic Workflow
The following diagram outlines a plausible multi-step synthesis starting from a commercially

available precursor.
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Caption: Proposed synthetic pathway for 2,2-dimethoxy-6-azaspiro[3.4]octane.

Causality Behind Experimental Choices
Starting Material Selection:tert-Butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate is an ideal

starting material. The Boc (tert-butoxycarbonyl) group serves as a robust protecting group for

the secondary amine, preventing it from interfering with subsequent reactions. It is stable

under a wide range of conditions but can be removed cleanly under acidic conditions.

Ketalization: The conversion of the ketone to a dimethyl ketal is a standard acid-catalyzed

reaction. Using methanol as both the reagent and solvent in the presence of a catalytic

amount of a strong acid (e.g., p-toluenesulfonic acid or HCl) drives the equilibrium towards

the product. This step is crucial as it protects the carbonyl group, which could be reactive in

later synthetic steps, and introduces the desired dimethoxy functionality.

Deprotection: The final step involves the removal of the Boc protecting group. Trifluoroacetic

acid (TFA) in a solvent like dichloromethane (DCM) or a solution of hydrochloric acid (HCl) in

an organic solvent are standard and highly effective reagents for this transformation. The
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reaction proceeds via cleavage of the tert-butyl carbocation, releasing the free secondary

amine of the target molecule.

Potential Applications in Drug Discovery
The structure of 2,2-dimethoxy-6-azaspiro[3.4]octane makes it a highly valuable scaffold for

library synthesis in drug discovery programs. The secondary amine provides a convenient

handle for diversification, while the ketal offers a latent carbonyl group for further, orthogonal

functionalization.

Scaffold Diversification Strategy
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Caption: Diversification potential of the 2,2-dimethoxy-6-azaspiro[3.4]octane scaffold.

This strategy allows for a two-pronged approach to library generation:

N-Functionalization: The secondary amine can be readily modified via standard reactions like

acylation, sulfonylation, reductive amination, or urea formation to explore the chemical space
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around the nitrogen atom.

Orthogonal Chemistry: After N-functionalization, the dimethyl ketal can be hydrolyzed under

acidic conditions to reveal the parent ketone. This newly exposed functional group can then

undergo a second round of diversification, for example, through Wittig reactions or further

reductive aminations, dramatically increasing the molecular complexity and diversity of the

resulting library.

Detailed Experimental Protocols
The following protocols are hypothetical but based on well-established and reliable chemical

transformations.

Protocol 1: Synthesis of tert-Butyl 6,6-dimethoxy-2-
azaspiro[3.4]octane-2-carboxylate

Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a

reflux condenser, add tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate (10.0 g, 44.4

mmol).

Reagents: Add methanol (150 mL) and p-toluenesulfonic acid monohydrate (0.42 g, 2.22

mmol, 0.05 eq).

Reaction: Heat the mixture to reflux and stir for 12-18 hours. Monitor the reaction progress

by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-

MS).

Workup: Once the starting material is consumed, cool the reaction to room temperature.

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (50 mL)

until the solution is neutral or slightly basic.

Extraction: Reduce the volume of methanol in vacuo. Extract the aqueous residue with ethyl

acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over

anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification: The crude product can be purified by flash column chromatography on silica gel

to yield the pure ketal.
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Protocol 2: Synthesis of 2,2-dimethoxy-6-
azaspiro[3.4]octane (Final Product)

Setup: To a 100 mL round-bottom flask with a magnetic stir bar, dissolve the purified tert-

butyl 6,6-dimethoxy-2-azaspiro[3.4]octane-2-carboxylate (from Protocol 1) in

dichloromethane (DCM, 50 mL).

Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid

(TFA, 15 mL) dropwise over 10 minutes.

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-4

hours. Monitor the disappearance of the starting material by TLC or LC-MS.

Workup: Upon completion, concentrate the reaction mixture in vacuo to remove the excess

TFA and DCM.

Isolation: Dissolve the residue in a minimal amount of DCM and add a saturated aqueous

solution of sodium bicarbonate to neutralize the excess acid. Extract the aqueous layer with

DCM (3 x 30 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and

concentrate carefully under reduced pressure to yield the final product. The product may be

obtained as a salt (e.g., hydrochloride) if HCl is used for deprotection and the final

basification step is omitted.

Conclusion
2,2-dimethoxy-6-azaspiro[3.4]octane is a promising and versatile building block for medicinal

chemistry. Its inherent three-dimensionality, coupled with orthogonal functional handles,

provides a robust platform for the synthesis of novel chemical entities. The synthetic route

proposed herein is scalable and utilizes standard laboratory transformations, making this

scaffold accessible for drug discovery programs aiming to explore novel chemical space and

develop drug candidates with improved pharmacological profiles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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